2-(Difluoromethoxy)pyridin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)pyridin-4-amine typically involves the reaction of 4-chloropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
2-(Difluoromethoxy)pyridin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
2-(Trifluoromethyl)pyridin-4-amine: Another similar compound with a trifluoromethyl group.
Uniqueness: 2-(Difluoromethoxy)pyridin-4-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its trifluoromethyl counterparts .
Properties
IUPAC Name |
2-(difluoromethoxy)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-4(9)1-2-10-5/h1-3,6H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJJZVEYXIANC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744613 |
Source
|
Record name | 2-(Difluoromethoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-46-0 |
Source
|
Record name | 2-(Difluoromethoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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